trans-2-Methoxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methoxycyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclobutane ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of trans-2-Methoxycyclobutane-1-carboxylic acid typically begins with cyclobutene derivatives.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow techniques to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-Methoxycyclobutane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methanol, ammonia, halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Ring Strain: Investigated for its unique ring strain properties, which are useful in understanding cyclobutane chemistry.
Biology
Enzyme Inhibition Studies: Explored as a potential inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Metabolic Pathway Analysis: Used in studies to understand metabolic pathways involving cyclobutane derivatives.
Industry
Material Science: Investigated for its potential use in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism by which trans-2-Methoxycyclobutane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
cis-2-Methoxycyclobutane-1-carboxylic acid: Differing in the spatial arrangement of the methoxy and carboxylic acid groups.
trans-2-Hydroxycyclobutane-1-carboxylic acid: Featuring a hydroxyl group instead of a methoxy group.
trans-2-Methoxycyclopentane-1-carboxylic acid: A larger ring structure with similar functional groups.
Uniqueness
Structural Properties: The trans configuration and the presence of both methoxy and carboxylic acid groups confer unique chemical reactivity and physical properties.
Applications: Its specific structural features make it suitable for applications that similar compounds may not be able to fulfill, such as specific enzyme inhibition or unique material properties.
This detailed overview provides a comprehensive understanding of trans-2-Methoxycyclobutane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.